REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5](C(OC)=O)=[C:4]([O:12][CH:13]([CH3:18])[C:14]([O:16]C)=O)[CH:3]=1.[H-].[Na+].[Cl-].[NH4+].CCOCC>O1CCCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[C:14](=[O:16])[CH:13]([CH3:18])[O:12][C:4]=2[CH:3]=1 |f:1.2,3.4|
|
Name
|
compound
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)OC)C=C1)OC(C(=O)OC)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(C(O2)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |